2-[(2-Thienylmethyl)amino]benzoic acid
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Overview
Description
2-[(2-Thienylmethyl)amino]benzoic acid is an organic compound with the molecular formula C12H11NO2S It is characterized by the presence of a benzoic acid moiety linked to a thienylmethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Thienylmethyl)amino]benzoic acid typically involves the reaction of 2-aminobenzoic acid with 2-thienylmethyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the amino group of 2-aminobenzoic acid attacks the electrophilic carbon of 2-thienylmethyl chloride, resulting in the formation of the desired product.
Reaction Conditions:
Reagents: 2-aminobenzoic acid, 2-thienylmethyl chloride
Solvent: Anhydrous ethanol or methanol
Catalyst: Sodium hydroxide or potassium carbonate
Temperature: Room temperature to reflux
Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Thienylmethyl)amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The thienyl ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of nitro groups to amino groups.
Substitution: Halogenated derivatives of the benzoic acid moiety.
Scientific Research Applications
2-[(2-Thienylmethyl)amino]benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2-Thienylmethyl)amino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
2-[(2-Thienylmethyl)amino]benzoic acid can be compared with other similar compounds, such as:
2-[(2-Furylmethyl)amino]benzoic acid: Similar structure but with a furan ring instead of a thienyl ring.
2-[(2-Pyridylmethyl)amino]benzoic acid: Contains a pyridine ring, offering different electronic and steric properties.
2-[(2-Benzyl)amino]benzoic acid: Features a benzyl group, providing a different aromatic system.
The uniqueness of this compound lies in the presence of the thienyl ring, which imparts distinct electronic and steric characteristics, influencing its reactivity and interactions with biological targets.
Properties
IUPAC Name |
2-(thiophen-2-ylmethylamino)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S/c14-12(15)10-5-1-2-6-11(10)13-8-9-4-3-7-16-9/h1-7,13H,8H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUIJUBCAVOCEEX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NCC2=CC=CS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90424271 |
Source
|
Record name | 2-[(2-thienylmethyl)amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90424271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
23.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49640722 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
18210-20-3 |
Source
|
Record name | 2-[(2-thienylmethyl)amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90424271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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